molecular formula C8H5ClF2O B2952139 1-(4-Chloro-2,3-difluorophenyl)ethanone CAS No. 1807044-59-2

1-(4-Chloro-2,3-difluorophenyl)ethanone

Cat. No.: B2952139
CAS No.: 1807044-59-2
M. Wt: 190.57
InChI Key: XTJSSCLJGUICHV-UHFFFAOYSA-N
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Description

1-(4-Chloro-2,3-difluorophenyl)ethanone is an organic compound with the molecular formula C8H5ClF2O. It is a solid substance with a molecular weight of 190.58 g/mol . This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Safety and Hazards

The safety information and MSDS for 1-(4-Chloro-2,3-difluorophenyl)ethanone can be found at the provided link .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2,3-difluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-2,3-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2,3-difluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed:

    Reduction: 1-(4-Chloro-2,3-difluorophenyl)ethanol.

    Oxidation: 1-(4-Chloro-2,3-difluorophenyl)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Properties

IUPAC Name

1-(4-chloro-2,3-difluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJSSCLJGUICHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807044-59-2
Record name 1-(4-chloro-2,3-difluorophenyl)ethan-1-one
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